molecular formula C28H20NiS4 B1354071 Bis(dithiobenzil)nickel(II) CAS No. 28984-20-5

Bis(dithiobenzil)nickel(II)

Cat. No. B1354071
CAS RN: 28984-20-5
M. Wt: 543.4 g/mol
InChI Key: CPYFUJWIAABTQE-UHFFFAOYSA-N
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Description

Bis(dithiobenzil)nickel(II) is a coordination complex with the formula Ni(S2C2Ph2)2, where Ph represents phenyl . It exists as a black solid that gives green solutions in toluene due to a strong absorption at 855 nm . The molecular weight of Bis(dithiobenzil)nickel(II) is 543.42 .


Molecular Structure Analysis

Bis(dithiobenzil)nickel(II) is a square planar complex at its metal center . The InChI code for Bis(dithiobenzil)nickel(II) is 1S/2C14H12S2.Ni/c215-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h21-10,15-16H;/q;;+4/p-4/b2*14-13- .


Chemical Reactions Analysis

Bis(dithiobenzil)nickel(II), although photoinert in nonhalogenated solvents as well as in chloroform under 313 nm irradiation, reacts in CHCl3 under 254 nm irradiation to yield 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species .


Physical And Chemical Properties Analysis

Bis(dithiobenzil)nickel(II) has a boiling point of 364.5°C at 760 mmHg . It appears as a dark green to dark blue to black powder or crystal . The compound in its solid state is found to conduct electricity at room temperature .

Scientific Research Applications

Organometallic Chemistry

Bis(dithiobenzil)nickel(II) is used in organometallic chemistry as a reagent, catalyst, and precursor material. It has applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and more .

Photolysis Research

In photolysis research, Bis(dithiobenzil)nickel(II) reacts under certain conditions to yield products like 2,3,5,6-tetraphenyl-1,4-dithiin and water-soluble nickel(II) species. This reaction is significant in understanding the behavior of metal complexes under light irradiation .

Electrical Conductivity

This compound has been studied for its solid-state electrical conductivity properties. It shows potential for use in creating materials for batteries and electrochemical sensors .

Catalysis

Bis(dithiobenzil)nickel(II) can serve as a catalyst in organic synthesis reactions, such as carbonylation reactions .

Mechanism of Action

Target of Action

Bis(dithiobenzil)nickel(II) is a complex compound that primarily targets molecular structures capable of absorbing light within a specific wavelength . The compound’s primary targets are therefore determined by the specific light-absorbing properties of the molecules in its environment .

Mode of Action

The interaction of Bis(dithiobenzil)nickel(II) with its targets is primarily driven by light absorption. Although Bis(dithiobenzil)nickel(II) is photoinert in nonhalogenated solvents and in chloroform under 313 nm irradiation, it reacts in chloroform under 254 nm irradiation . This reaction is driven through the absorption of light by both the solvent and the metal complex .

Biochemical Pathways

The primary biochemical pathway affected by Bis(dithiobenzil)nickel(II) involves the transformation of the compound under specific light conditions. When irradiated at 254 nm in chloroform, Bis(dithiobenzil)nickel(II) yields 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species . This suggests that the compound plays a role in photochemical reactions and could potentially influence other biochemical pathways that are sensitive to these products .

Pharmacokinetics

Given its reactivity under specific light conditions, it can be inferred that these properties would be influenced by factors such as light exposure and the presence of specific solvents .

Result of Action

The molecular and cellular effects of Bis(dithiobenzil)nickel(II)'s action are primarily observed in its transformation under light irradiation. The compound’s reaction in chloroform under 254 nm irradiation leads to the formation of 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species . These products could potentially interact with other molecular structures, leading to further downstream effects .

Action Environment

The action, efficacy, and stability of Bis(dithiobenzil)nickel(II) are significantly influenced by environmental factors. Specifically, the compound’s reactivity is dependent on the presence of light at a specific wavelength and the type of solvent in which it is dissolved . For instance, Bis(dithiobenzil)nickel(II) is photoinert in nonhalogenated solvents but reacts in chloroform under 254 nm irradiation . Therefore, the compound’s environment plays a crucial role in determining its action and potential applications .

Safety and Hazards

Bis(dithiobenzil)nickel(II) is classified as dangerous. It may cause damage to organs through prolonged or repeated exposure, cause an allergic skin reaction, cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause cancer .

Future Directions

Nickel(II) bis(dithiolene) complexes have been found to have applications in biology and material science . They have been found to be conducting, catalytic, non-linear optical, near IR absorbing, etc . The conductivity of these complexes, measured on single crystals, strongly increases upon applying hydrostatic pressure .

properties

IUPAC Name

1,2-diphenylethane-1,2-dithione;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H10S2.Ni/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYFUJWIAABTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20NiS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dithiobenzil) nickel

Synthesis routes and methods I

Procedure details

The oxidation inhibitor, bis(dithiobenzil) nickel is prepared by adding a mixture of 100 grams of benzoin, 150 grams of phosphorus sulfide and 700 ml of dioxane to a 5 liter, single necked flask equipped with heating mantle and water cooled condenser. The above-described mixture is, then, refluxed for 2 hours, during which the thiophosphoric ester of dithiobenzoin is formed and hydrogen sulfide is evolved. The reaction mixture is cooled and a solution of 50 grams of nickel chloride (hydrated) in 200 ml of water is added to the flask and heated (212° F.) for 2 hours on a steam btah. Black crystals of bis(dithiobenzil) nickel are formed and collected by filtering the cooled solution. Purification is effected by extraction with boiling toluene.
Quantity
100 g
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reactant
Reaction Step One
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150 g
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reactant
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700 mL
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solvent
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[Compound]
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thiophosphoric ester
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50 g
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200 mL
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Synthesis routes and methods II

Procedure details

The oxidation inhibitor, bis(dithiobenzil) nickel is prepared by adding a mixture of 100 grams of benzoin, 150 grams of phosphorus sulfide and 700 ml of dioxane to a 5 liter, single necked flask equipped with heating mantle and water cooled condenser. The above-described mixture is, then, refluxed for 2 hours, during which the thiophosphoric ester of dithiobenzoin is formed and hydrogen sulfide is evolved. The reaction mixture is cooled and a solution of 50 grams of nickel chloride (hydrated) in 200 ml of water is added to the flask and heated (212° F.) for 2 hours on a steam bath. Black crystals of bis(dithiobenzil) nickel are formed and collected by filtering the cooled solution. Purification is effected by extraction with boiling toluene.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
thiophosphoric ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the difference in stability between devices using Bis(dithiobenzil)nickel(II) and Bis(4-dimethylaminodithiobenzil)nickel(II) as hole transport materials?

A1: While the study does not provide extensive stability data for Bis(dithiobenzil)nickel(II), it indicates that devices incorporating Bis(4-dimethylaminodithiobenzil)nickel(II) exhibit superior shelf-life stability []. Specifically, BDMA-based devices retained over 80% of their initial efficiency after 50 days in ambient air, demonstrating better long-term performance compared to their BDTB counterparts []. This difference in stability could be attributed to factors such as the modified energy levels and potentially enhanced moisture resistance offered by the dimethylamine groups in BDMA.

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